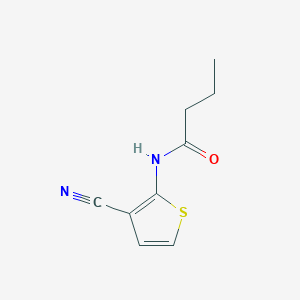
N-(3-cyanothiophen-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiophen-2-yl)butanamide is a heterocyclic compound that features a thiophene ring substituted with a cyano group and a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
N-(3-cyanothiophen-2-yl)butanamide can be synthesized through a multi-step process. One common method involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated butanoic acid derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-(3-cyanothiophen-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学研究应用
N-(3-cyanothiophen-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of N-(3-cyanothiophen-2-yl)butanamide involves its interaction with various molecular targets. The cyano group and the thiophene ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but with an acetamide moiety.
N-(3-cyanothiophen-2-yl)-4-(phenylsulfonyl)butanamide: Contains a phenylsulfonyl group instead of a simple butanamide.
Uniqueness
N-(3-cyanothiophen-2-yl)butanamide is unique due to its specific combination of a cyano-substituted thiophene ring and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
N-(3-cyanothiophen-2-yl)butanamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound features a thiophene ring with a cyano group and a butanamide moiety. Its unique structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its ability to inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways, although specific molecular targets remain to be fully elucidated.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of several human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The cytotoxic effects were found to be concentration-dependent, with IC50 values indicating significant growth inhibition at relatively low concentrations .
| Cell Line | IC50 (µg/ml) |
|---|---|
| HepG2 | 20 |
| MCF-7 | 10.3 |
The precise mechanism by which this compound exerts its biological effects is not completely understood. However, it is believed that the compound interacts with specific enzymes or receptors, modulating their activity. Computational studies using density functional theory (DFT) have provided insights into its potential interactions at the molecular level.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could bind to receptors that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Antitumor Evaluations : A study synthesized various heterocyclic compounds derived from acetanilide, including this compound. The compounds were tested against different cancer cell lines, showing promising results in terms of cytotoxicity .
- Chemical Reactivity : Investigations into the chemical reactivity of this compound revealed that it undergoes oxidation and substitution reactions, which may enhance its biological activity through the formation of more reactive derivatives.
属性
IUPAC Name |
N-(3-cyanothiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-3-8(12)11-9-7(6-10)4-5-13-9/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUHAYXDBPHQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CS1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













